7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C14H13N5O4 and a molecular weight of 315.291 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes.
Preparation Methods
The synthesis of 7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione typically involves the nitration of 7-Benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-Benzyl-1,3-dimethyl-8-amino-3,7-dihydro-1H-purine-2,6-dione.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-Trimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
7-Benzyl-1,3-dimethyl-8-amino-3,7-dihydro-1H-purine-2,6-dione:
Properties
CAS No. |
155581-78-5 |
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Molecular Formula |
C14H13N5O4 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C14H13N5O4/c1-16-11-10(12(20)17(2)14(16)21)18(13(15-11)19(22)23)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
QXODFOCFKAUFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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